MBX-2982

Descripción general

Descripción

MBX-2982 es un posible tratamiento de primera línea para la diabetes tipo 2 que se dirige al receptor acoplado a proteína G 119 (GPR119). Este receptor interactúa con lípidos bioactivos conocidos por estimular la secreción de insulina dependiente de la glucosa . This compound es un potente agonista del GPR119, selectivo, activo por vía oral que funciona a través de un mecanismo de acción dual único .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

MBX-2982 ejerce sus efectos a través de un mecanismo de acción dual:

Acción directa sobre las células beta: This compound actúa directamente sobre las células beta para aumentar la secreción de insulina.

Estimulación de la liberación de GLP-1: This compound estimula la liberación de la incretina GLP-1 del intestino.

Estas acciones están mediadas a través de la activación del GPR119, que interactúa con lípidos bioactivos para estimular la secreción de insulina dependiente de la glucosa .

Análisis Bioquímico

Biochemical Properties

MBX-2982 plays a significant role in biochemical reactions by interacting with GPR119 . It reduces nuclear and total protein levels of sterol regulatory element binding protein 1 (SREBP-1) in HepG2 cells and rat primary hepatocytes under high-glucose and -insulin conditions and increases phosphorylation of the inhibitory form, SREBP-1c .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, in gefitinib-insensitive MCF-7 and MDA-MB-231 breast cancer cells, cotreatment with this compound significantly potentiated gefitinib-induced cell growth inhibition . It was also observed that caspase-3/7 activity was enhanced with the downregulation of Bcl-2 in MCF-7 cells exposed to this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit gefitinib-induced autophagosome formation in MCF-7 and MDA-MB-231 cells . Additionally, this compound caused a metabolic shift to enhanced glycolysis accompanied by reduced mitochondrial oxidative phosphorylation .

Temporal Effects in Laboratory Settings

It has been observed that this compound increases intracellular and extracellular lactate content .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in C57BL/6 mice treated with 10 mg/kg of this compound, plasma GLP-1 levels increased even without a glucose load .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to reduce mitochondrial OXPHOS and stimulate glycolysis in breast cancer cells, with consequent overproduction of lactate that inhibited autophagosome formation .

Transport and Distribution

It has been observed that this compound increases intracellular and extracellular lactate content .

Subcellular Localization

It has been observed that this compound increases intracellular and extracellular lactate content .

Análisis De Reacciones Químicas

MBX-2982 experimenta diversas reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción que involucran this compound no se informan comúnmente.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y condiciones específicas de temperatura y presión. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .

Comparación Con Compuestos Similares

MBX-2982 es único entre los agonistas del GPR119 debido a su mecanismo de acción dual. Compuestos similares incluyen:

GSK1292263: Otro agonista del GPR119 que ha demostrado mejorar la secreción de insulina y mejorar la tolerancia a la glucosa.

N-oleoil dopamina (OLDA): Un agonista del GPR119 con potencias in vitro similares a this compound.

Olvanil: Otro agonista del GPR119 con efectos similares sobre el metabolismo de la glucosa.

This compound destaca por su capacidad para aumentar directamente la secreción de insulina y estimular la liberación de GLP-1, ofreciendo posibles ventajas en la homeostasis de la glucosa y el control del peso .

Métodos De Preparación

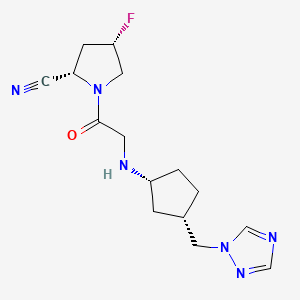

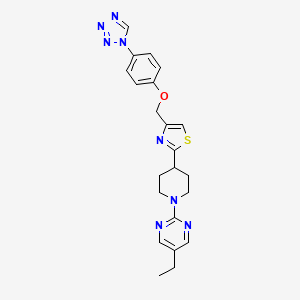

La síntesis de MBX-2982 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsiguientes. Las rutas de síntesis y las condiciones de reacción son propiedad de la empresa y la información detallada no está fácilmente disponible en fuentes públicas. Se sabe que this compound se sintetiza a través de una serie de reacciones químicas que involucran derivados de pirimidina, tiazol y piperidina .

Propiedades

IUPAC Name |

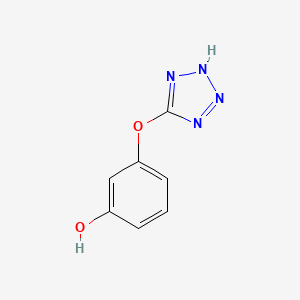

2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-4-[[4-(tetrazol-1-yl)phenoxy]methyl]-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N8OS/c1-2-16-11-23-22(24-12-16)29-9-7-17(8-10-29)21-26-18(14-32-21)13-31-20-5-3-19(4-6-20)30-15-25-27-28-30/h3-6,11-12,14-15,17H,2,7-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTMKHWBOINJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1)N2CCC(CC2)C3=NC(=CS3)COC4=CC=C(C=C4)N5C=NN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146055 | |

| Record name | MBX-2982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037792-44-1 | |

| Record name | MBX-2982 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037792441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MBX-2982 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MBX-2982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MBX-2982 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5TRY67L51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

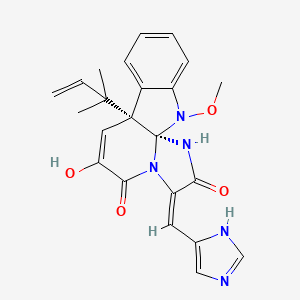

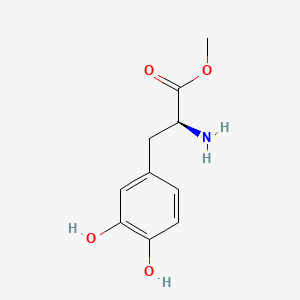

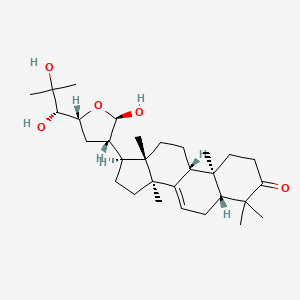

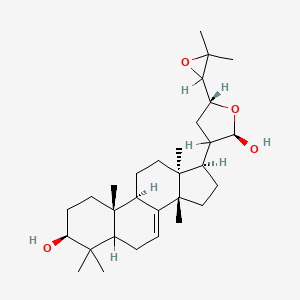

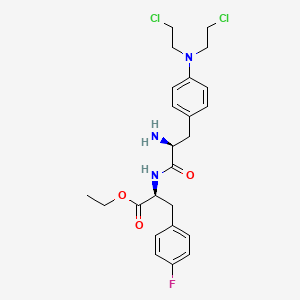

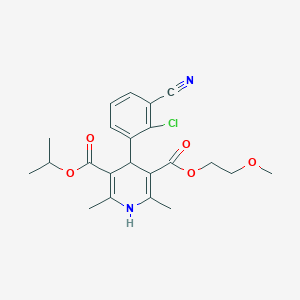

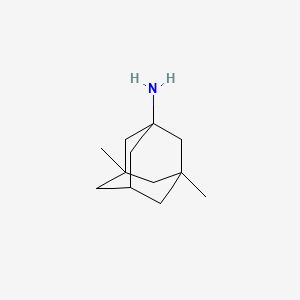

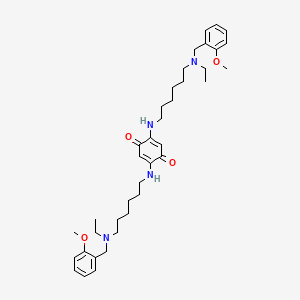

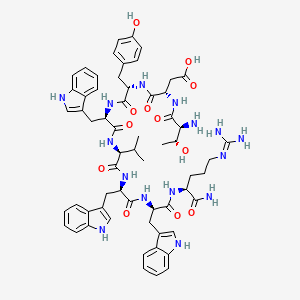

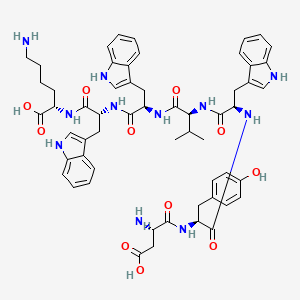

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of MBX-2982?

A1: this compound acts as a potent and selective agonist of G protein-coupled receptor 119 (GPR119). [, , ] This receptor is highly expressed in intestinal L-cells and pancreatic β-cells, and its activation leads to increased intracellular cAMP concentrations. [] This signaling cascade ultimately results in enhanced glucose-dependent insulin secretion (GSIS) and increased glucagon-like peptide-1 (GLP-1) secretion. [, ]

Q2: What are the potential therapeutic benefits of targeting GPR119 with an agonist like this compound?

A2: GPR119 activation has shown promise as a potential therapeutic strategy for type 2 diabetes. By enhancing GSIS and GLP-1 secretion, this compound can improve glycemic control in individuals with this condition. [, , ] Additionally, research suggests that GPR119 activation may play a role in reducing hepatic steatosis by inhibiting lipogenesis, potentially benefiting individuals with nonalcoholic fatty liver disease. []

Q3: How does this compound compare to other GPR119 agonists in preclinical studies?

A3: In preclinical studies using neonatal streptozotocin-treated (nSTZ) rats, this compound demonstrated significant glucose-lowering effects in oral glucose tolerance tests (OGTT). Notably, it exhibited greater efficacy than other clinically tested GPR119 agonists, GSK1292263 and PSN-821, at similar doses. [] This suggests that this compound might possess a more favorable pharmacokinetic and pharmacodynamic profile, potentially contributing to its enhanced efficacy. []

Q4: Are there any studies investigating the effects of this compound on hepatic inflammation and fibrosis in the context of NASH?

A4: While not directly focused on this compound, a study investigated the effects of another GPR119 agonist, DA-1241, on hepatic inflammation and fibrosis in a mouse model of non-alcoholic steatohepatitis (NASH). [] The study found that DA-1241 significantly reduced hepatic inflammation and fibrosis scores compared to the control group. While this research highlights the potential of GPR119 agonists in NASH, further investigation is needed to determine if this compound exhibits similar effects.

Q5: What are the limitations of the current research on this compound?

A5: Much of the research on this compound is based on preclinical in vitro and in vivo studies. While these studies provide valuable insights into its mechanism of action and potential therapeutic benefits, further research, particularly clinical trials, is crucial to confirm its efficacy and safety in humans. [, , ] Additionally, a deeper understanding of its long-term effects, potential for drug interactions, and impact on different patient populations is necessary to fully evaluate its therapeutic potential.

Q6: What are the future directions for research on this compound and other GPR119 agonists?

A6: Future research should focus on conducting comprehensive clinical trials to validate the preclinical findings and assess the long-term safety and efficacy of this compound in humans. [] Investigating its potential in treating other metabolic disorders, such as NASH, and exploring its use in combination therapies could also provide valuable insights. Further research on its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion, will be essential to optimize its therapeutic application. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.